molecular formula C46H30N4O8 B14178893 1-[2-[4-[4-[4-[2,2-Bis(3-nitrophenyl)ethenyl]phenyl]phenyl]phenyl]-1-(3-nitrophenyl)ethenyl]-3-nitrobenzene CAS No. 852461-38-2

1-[2-[4-[4-[4-[2,2-Bis(3-nitrophenyl)ethenyl]phenyl]phenyl]phenyl]-1-(3-nitrophenyl)ethenyl]-3-nitrobenzene

Cat. No.: B14178893
CAS No.: 852461-38-2
M. Wt: 766.7 g/mol
InChI Key: VXHHKSVSGQEZRJ-UHFFFAOYSA-N
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Description

1-[2-[4-[4-[4-[2,2-Bis(3-nitrophenyl)ethenyl]phenyl]phenyl]phenyl]-1-(3-nitrophenyl)ethenyl]-3-nitrobenzene is a complex organic compound characterized by multiple nitro groups and a highly conjugated system of aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[4-[4-[4-[2,2-Bis(3-nitrophenyl)ethenyl]phenyl]phenyl]phenyl]-1-(3-nitrophenyl)ethenyl]-3-nitrobenzene typically involves a multi-step process. One common method includes the following steps:

    Formation of the Ethenyl Linkage: The initial step involves the formation of the ethenyl linkage between 2,2-bis(3-nitrophenyl)ethene and the corresponding phenyl derivatives through a Wittig reaction.

    Aromatic Substitution: Subsequent steps involve aromatic substitution reactions to introduce additional nitro groups and phenyl rings. These reactions are often carried out under controlled conditions using strong acids or bases as catalysts.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-[2-[4-[4-[4-[2,2-Bis(3-nitrophenyl)ethenyl]phenyl]phenyl]phenyl]-1-(3-nitrophenyl)ethenyl]-3-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas in the presence of a catalyst can convert the nitro groups to amino groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings. Common reagents include halogens, sulfonic acids, and alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), hydrogen gas (H₂) with a palladium catalyst

    Substitution: Halogens (Cl₂, Br₂), sulfonic acids (HSO₃H), alkylating agents (R-X)

Major Products

    Oxidation: Quinones, nitroso derivatives

    Reduction: Amino derivatives

    Substitution: Halogenated, sulfonated, or alkylated aromatic compounds

Scientific Research Applications

1-[2-[4-[4-[4-[2,2-Bis(3-nitrophenyl)ethenyl]phenyl]phenyl]phenyl]-1-(3-nitrophenyl)ethenyl]-3-nitrobenzene has several scientific research applications:

    Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its conjugated system and electronic properties.

    Organic Electronics: Serves as a precursor for the synthesis of conductive polymers and other electronic materials.

    Chemical Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 1-[2-[4-[4-[4-[2,2-Bis(3-nitrophenyl)ethenyl]phenyl]phenyl]phenyl]-1-(3-nitrophenyl)ethenyl]-3-nitrobenzene involves its interaction with molecular targets through its nitro groups and aromatic rings. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis. Additionally, its conjugated system allows for interactions with biological macromolecules, potentially affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,1′-([1,1′-Biphenyl]-4,4′-diyl)bis(3-aryl-5-phenylformazans)
  • N-Phenyl-bis(trifluoromethanesulfonimide)
  • Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]

Uniqueness

1-[2-[4-[4-[4-[2,2-Bis(3-nitrophenyl)ethenyl]phenyl]phenyl]phenyl]-1-(3-nitrophenyl)ethenyl]-3-nitrobenzene is unique due to its highly conjugated system and multiple nitro groups, which confer distinct electronic and chemical properties. These features make it particularly suitable for applications in organic electronics and materials science, where its analogs may not perform as effectively.

Properties

CAS No.

852461-38-2

Molecular Formula

C46H30N4O8

Molecular Weight

766.7 g/mol

IUPAC Name

1-[2-[4-[4-[4-[2,2-bis(3-nitrophenyl)ethenyl]phenyl]phenyl]phenyl]-1-(3-nitrophenyl)ethenyl]-3-nitrobenzene

InChI

InChI=1S/C46H30N4O8/c51-47(52)41-9-1-5-37(27-41)45(38-6-2-10-42(28-38)48(53)54)25-31-13-17-33(18-14-31)35-21-23-36(24-22-35)34-19-15-32(16-20-34)26-46(39-7-3-11-43(29-39)49(55)56)40-8-4-12-44(30-40)50(57)58/h1-30H

InChI Key

VXHHKSVSGQEZRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=CC2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C=C(C5=CC(=CC=C5)[N+](=O)[O-])C6=CC(=CC=C6)[N+](=O)[O-])C7=CC(=CC=C7)[N+](=O)[O-]

Origin of Product

United States

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